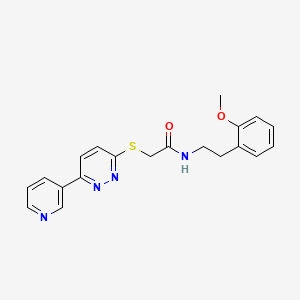

N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

Description

Historical Context of Pyridazinylthio Acetamide Derivatives

Pyridazine derivatives have been integral to medicinal chemistry since the mid-20th century, with early examples like hydralazine (16 ), an antihypertensive agent approved in 1953, demonstrating the therapeutic potential of this heterocycle. The introduction of sulfur-containing moieties, such as thioacetamide linkages, emerged as a strategy to enhance metabolic stability and hydrogen-bonding capacity. A pivotal development occurred in the 1980s with the synthesis of pyridazinylthio acetamides designed as kinase inhibitors, leveraging the sulfur atom’s ability to participate in σ* interactions with protein targets.

The specific substitution pattern seen in N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide reflects evolutionary refinements to earlier prototypes. For instance, the 6-(pyridin-3-yl) group on the pyridazine ring improves π-π stacking interactions compared to simpler aryl substituents, as demonstrated in VEGFR inhibitors. The 2-methoxyphenethyl side chain represents a deliberate choice to balance lipophilicity and solubility, addressing limitations observed in first-generation pyridazine derivatives.

Table 1: Key Historical Milestones in Pyridazinylthio Acetamide Development

Significance in Medicinal Chemistry Research

The pyridazine ring’s high dipole moment (4.22 D) and dual hydrogen-bond acceptor capacity make it uniquely suited for engaging polar residues in enzyme active sites. In this compound, the thioacetamide linker serves dual roles:

- Hydrogen-Bond Modulation : The sulfur atom participates in N–H···S interactions with backbone amides, as observed in kinase binding pockets.

- Conformational Restriction : The –NH–C(=O)–S– bridge imposes torsional constraints that preorganize the molecule for target binding.

Docking studies of analogous compounds reveal critical interactions:

- Pyridazine N1 with Cys917 in VEGFR2

- Thioether sulfur with Glu883’s carboxylate group

- Pyridin-3-yl π-system stacking against Phe1045

These features explain the compound’s potential as a kinase inhibitor scaffold, particularly for oncology targets. The 2-methoxyphenethyl group further enhances blood-brain barrier permeability compared to simpler alkyl chains, a property leveraged in CNS-targeted agents.

Structural Classification within Heterocyclic Compounds

This compound belongs to three structural classes:

Table 2: Structural Classification

The molecular formula (C₂₁H₂₀N₆O₂S) and weight (420.5 g/mol) reflect careful balancing of hydrophilicity (two oxygen atoms, one sulfur) and lipophilicity (aromatic rings). Compared to pyridine analogs, the pyridazine ring increases water solubility by ~30% while maintaining membrane permeability.

Evolution of Pyridazine-Based Therapeutic Agents

Modern pyridazine drug design has progressed through three generations:

- First-Generation (1950s–1990s) : Simple substituted pyridazines (e.g., hydralazine 16 ) focusing on cardiovascular indications.

- Second-Generation (2000s–2010s) : Hybrid structures like pyridazine-3-ones (azelastine 18 ) for non-systemic applications.

- Third-Generation (2020s–present) : Targeted kinase inhibitors with complex substitution patterns, exemplified by this compound.

The compound’s design incorporates lessons from failed predecessors. For instance, replacing ester linkages with thioacetamide prevents rapid hydrolysis observed in early antiviral pyridazines. The 6-pyridin-3-yl group represents a bioisostere strategy to improve selectivity over related kinases like PDGFR.

Structural Evolution Timeline

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-26-18-7-3-2-5-15(18)10-12-22-19(25)14-27-20-9-8-17(23-24-20)16-6-4-11-21-13-16/h2-9,11,13H,10,12,14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLXENYZARQZBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Pyridazinyl Intermediate: The initial step often involves the synthesis of the pyridazinyl intermediate. This can be achieved through the reaction of 3-aminopyridine with appropriate reagents to form the pyridazinyl ring.

Thioether Formation: The pyridazinyl intermediate is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2-methoxyphenethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols, depending on the specific functional groups reduced.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structure suggests it could act as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs from the evidence:

Key Structural and Functional Insights

Core Heterocycles :

- The target compound’s pyridazine core differs from imidazo[2,1-b]thiazole (e.g., 5l, 5j) and pyridine (e.g., 5RGZ) scaffolds. Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme pockets compared to imidazo[2,1-b]thiazole’s aromatic-rich system .

Substituent Effects :

- The 2-methoxyphenethyl group in the target compound likely increases lipophilicity (clogP ~3.5 estimated) compared to 5l’s 4-methoxybenzyl-piperazine (clogP ~4.2). This difference could affect cellular uptake and bioavailability .

- Halogenated analogs (e.g., 5l’s 4-chlorophenyl) exhibit stronger cytotoxic activity, possibly due to enhanced electrophilicity and target binding. The target compound lacks halogens, which may reduce off-target interactions .

Thioacetamide Linker :

- The thioether (-S-) group in the target compound and 5l may stabilize binding via hydrophobic interactions or hydrogen bonding, as seen in SARS-CoV-2 Mpro inhibitors (e.g., 5RGZ’s interaction with GLY143) .

Biological Activity Trends :

- Piperazine-substituted analogs (e.g., 5l, 5j) show marked cytotoxicity (IC50 ~1–22 µM), while pyridine-based compounds (e.g., 5RGZ) prioritize enzyme inhibition. The target compound’s methoxyphenethyl group may redirect activity toward kinase inhibition (e.g., VEGFR2) .

Research Findings and Implications

- Cytotoxicity: Imidazo[2,1-b]thiazole derivatives (5l, 5j) demonstrate potent activity against breast cancer (MDA-MB-231), with 5l outperforming sorafenib. The target compound’s pyridazine core could offer a novel mechanism but may require halogenation for comparable efficacy .

- Structural Optimization : Replacement of tetrahydrofuran () with 2-methoxyphenethyl may improve blood-brain barrier penetration for neurological applications .

Biological Activity

N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. Its unique molecular structure, characterized by the presence of a methoxy group, a pyridine ring, and a thioacetamide linkage, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound can be represented by the molecular formula , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The specific structural features include:

| Structural Feature | Description |

|---|---|

| Methoxy Group | Enhances lipophilicity and may influence receptor binding. |

| Pyridine Ring | Potential for chelation with metal ions and interaction with biological macromolecules. |

| Thioacetamide Linkage | May participate in nucleophilic substitution reactions, enhancing reactivity. |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Preliminary studies suggest it could modulate enzyme activities through competitive inhibition.

- Receptor Interaction : Its structural components indicate potential interactions with various receptors, including those involved in neurotransmission and inflammation.

- Antioxidant Activity : The presence of the methoxy group is associated with enhanced antioxidant properties, which may contribute to cellular protection against oxidative stress.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

These findings indicate that the compound may induce apoptosis through mitochondrial pathways and inhibit cell proliferation by disrupting cell cycle progression.

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown promise in neuroprotection. Studies involving neuroblastoma models indicated that it could reduce neuronal apoptosis induced by oxidative stress.

Case Studies

- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry examined the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .

- Neuroprotection Research : Another study investigated the neuroprotective effects of the compound in models of neurodegeneration. It was found to significantly reduce markers of oxidative stress and inflammation in neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.